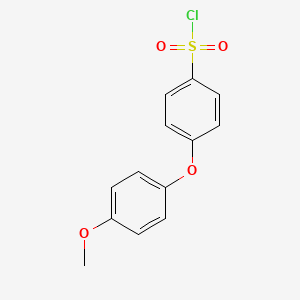
4-(4-methoxyphenoxy)benzenesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenoxy)benzenesulfonyl Chloride (4-MBSC) is a synthetic organic compound that is used in laboratory experiments as a reagent in a variety of reactions. It is a colorless solid at room temperature, and is insoluble in water. 4-MBSC is a versatile reagent, and is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Applications
The compound and its derivatives are primarily used as intermediates in the synthesis of more complex molecules. For instance, the preparation of novel chiral compounds through reactions with benzimidazole or the development of new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides showcases its versatility in organic synthesis. These reactions often involve sulfonylation, showcasing the reagent's ability to introduce sulfonate groups into various molecular frameworks, leading to compounds with potential biological activity or material properties (Al–Douh, 2012), (Abbasi et al., 2019).
Material Science Applications
In materials science, derivatives of 4-(4-methoxyphenoxy)benzenesulfonyl chloride are used to modify the properties of materials. For example, the synthesis of new ferrocene-containing diamines and their use in epoxy resins demonstrate the compound's role in enhancing the properties of polymers, such as improving thermal stability or mechanical strength (Wright et al., 2001).
Catalysis and Polymerization
Catalysis
The compound has found applications in catalysis, particularly in the development of magnesium complexes incorporated by sulfonate phenoxide ligands. These catalysts have been effective in the ring-opening polymerization of cyclic esters, demonstrating the utility of sulfonate-containing compounds in polymer chemistry (Chen et al., 2010).
Polymer Science
In polymer science, derivatives of this compound have been used as latent curing agents in epoxy resin systems, showcasing the compound's utility in adjusting the curing behavior and properties of polymers (Lei et al., 2015).
Mécanisme D'action
Target of Action
This compound belongs to the class of sulfonate esters, which are known to interact with a wide range of biological targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-methoxyphenoxy)benzenesulfonyl Chloride .
Analyse Biochimique
Biochemical Properties
4-(4-Methoxyphenoxy)benzenesulfonyl Chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound is known to interact with various enzymes, including sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . The interaction between this compound and these enzymes is crucial for the regulation of biochemical pathways and the modification of protein functions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect various types of cells, including epithelial cells and immune cells, by altering their signaling mechanisms and metabolic activities . These changes can lead to significant impacts on cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as an inhibitor of certain enzymes, thereby modulating their activity and influencing downstream biochemical pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s role in various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to alterations in its biochemical activity . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may induce toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can significantly impact its biochemical activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKIJUPJYLXDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394932 |
Source


|
| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370065-09-1 |
Source


|
| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





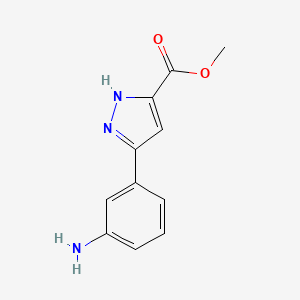
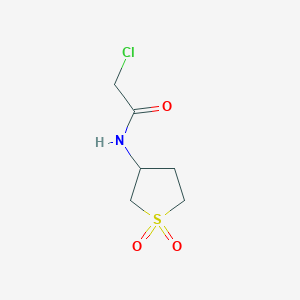
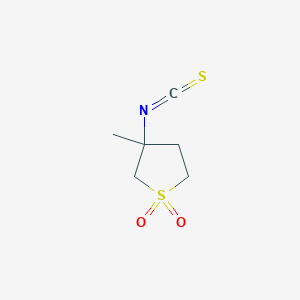
![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)
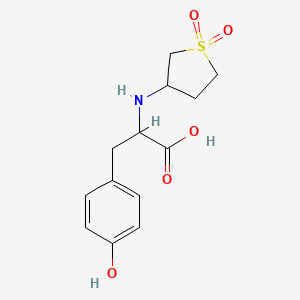
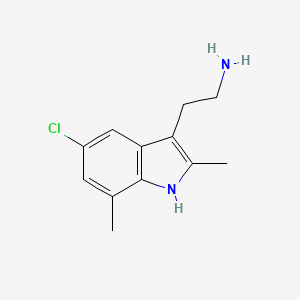
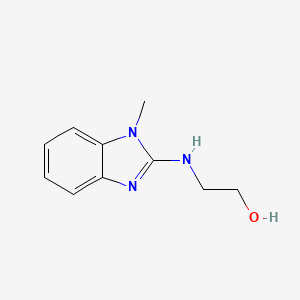
![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)

